molecular formula C9H18N2O B7517892 N-propan-2-yl-2-pyrrolidin-1-ylacetamide

N-propan-2-yl-2-pyrrolidin-1-ylacetamide

Cat. No.: B7517892
M. Wt: 170.25 g/mol
InChI Key: VZKYFJQZMLDYED-UHFFFAOYSA-N
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Description

N-propan-2-yl-2-pyrrolidin-1-ylacetamide is a chemical compound with the molecular formula C9H18N2O . It belongs to a class of molecules featuring an acetamide scaffold substituted with a pyrrolidine ring and an isopropyl (propan-2-yl) group. This specific molecular architecture, combining a heterocyclic amine with an amide functionality, is often of significant interest in medicinal chemistry and drug discovery research . The pyrrolidine ring is a common feature in molecules designed to interact with biological systems, contributing to properties like conformational restriction and solubility . Similarly, the N-isopropyl acetamide group is a frequently encountered pharmacophore. While the specific mechanism of action and research applications for this compound are not detailed in the public domain, structurally related compounds are frequently explored in pre-clinical research for various biological activities . It is crucial to note that certain compounds containing both pyrrolidine and acetamide groups can be subject to regulatory scrutiny, as some are controlled substances . Researchers are responsible for ensuring all research complies with their local and national regulations. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-propan-2-yl-2-pyrrolidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)10-9(12)7-11-5-3-4-6-11/h8H,3-7H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKYFJQZMLDYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

2-Iodo-N-(prop-2-yn-1-yl)acetamide (C5H7INO)
  • Molecular Weight : 255.03 g/mol .
  • Key Features : Contains an iodine atom and a propargyl (prop-2-yn-1-yl) group.
  • Comparison: The iodine substituent increases molecular weight and polarizability compared to the target compound. The propargyl group introduces sp-hybridized carbons, enhancing reactivity (e.g., in click chemistry applications). However, its synthesis yield is notably low (5%), suggesting synthetic challenges .
N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide (C12H12INO)
  • Molecular Weight : 313.13 g/mol .
  • Key Features : Incorporates a benzyl group and iodine.
  • The iodine and propargyl groups further differentiate its reactivity profile from the target compound.

Pyrrolidine-Containing Analogs

N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide (C14H18N2O2)
  • Key Features : Aryl substitution (4-acetylphenyl) with a pyrrolidine group .
  • This contrasts with the target’s aliphatic isopropyl group, which prioritizes steric effects over aromatic interactions.
N,N-dimethyl-2-(1H-pyrazol-1-yl)acetamide (C6H10N4O)
  • Key Features : Pyrazole ring and dimethylamine substitution .
  • Comparison : The pyrazole’s hydrogen-bonding capability and planar structure differ from the pyrrolidine’s flexibility. The dimethyl group reduces steric hindrance compared to the target’s isopropyl substituent.

Heterocyclic and Aliphatic Side-Chain Variations

2-(1,4-diazepan-1-yl)-N-prop-2-ynylacetamide (C10H17N3O)
  • Molecular Weight : 195.26 g/mol .
  • Key Features : Seven-membered diazepane ring and propargyl group.
  • Comparison : The larger diazepane ring may enhance conformational flexibility compared to pyrrolidine. The propargyl group, as in , introduces distinct reactivity.
N-allylacetamide (C5H9NO)
  • Key Features : Allyl (unsaturated) substituent .

Complex Heterocyclic Derivatives

N-(prop-2-yn-1-yl)-2-[(pyridin-4-ylmethyl)amino]propanamide (C12H15N3O)
  • Molecular Weight : 217.27 g/mol .
  • Key Features : Pyridine ring and propargyl group.
  • This contrasts with the target’s non-aromatic pyrrolidine.
N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide (C13H21N3O2)
  • Molecular Weight : 251.32 g/mol .
  • Key Features : Oxazole heterocycle with isopropyl and pyrrolidine groups.
  • Comparison : The oxazole ring’s electron-withdrawing nature and aromaticity alter electronic properties compared to the target’s simpler structure.

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

A primary route to N-propan-2-yl-2-pyrrolidin-1-ylacetamide involves activating the carboxylic acid precursor (2-pyrrolidin-1-ylacetic acid) with carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). In a representative procedure, 2-pyrrolidin-1-ylacetic acid (1 eq) is combined with isopropylamine (1.3 eq) in anhydrous pyridine. EDCI (3 eq) is added to facilitate the coupling, and the mixture is stirred at 25°C for 12 hours . Post-reaction workup includes dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography or preparative HPLC. This method typically achieves yields of 19–44%, depending on the purity of starting materials .

Reaction Conditions Table

ParameterValueSource
Coupling AgentEDCI
SolventPyridine
Temperature25°C
Reaction Time12 hours
Yield19–44%

Palladium-Catalyzed Cross-Coupling for Intermediate Functionalization

Alternative approaches utilize palladium-catalyzed cross-coupling to construct the pyrrolidine-acetamide framework. For instance, a halogenated acetamide intermediate (e.g., 2-bromo-N-propan-2-ylacetamide) undergoes coupling with pyrrolidine in the presence of Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2 eq) in toluene at 110°C under nitrogen . This method leverages aryl halide activation to introduce the pyrrolidine moiety, achieving moderate yields (35–50%) after prep-HPLC purification .

Catalytic System Optimization

  • Catalyst : Pd₂(dba)₃ enhances oxidative addition efficiency.

  • Ligand : XantPhos improves regioselectivity and stabilizes the palladium intermediate.

  • Base : t-BuONa facilitates deprotonation and accelerates transmetallation .

Reductive Amination of Keto Precursors

Reductive amination offers a versatile pathway by condensing 2-pyrrolidin-1-ylacetone with isopropylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–60°C selectively reduces the imine intermediate to the secondary amine . This method avoids the need for pre-functionalized halides and achieves yields up to 60% after solvent extraction and chromatography .

Mechanistic Considerations

  • Imine formation occurs via nucleophilic attack of isopropylamine on the carbonyl carbon.

  • NaBH₃CN selectively reduces the C=N bond without affecting other functional groups .

Industrial-Scale Production via Continuous Flow Chemistry

For large-scale synthesis, continuous flow reactors optimize reaction parameters such as residence time and temperature. A patented protocol involves pumping 2-pyrrolidin-1-ylacetyl chloride and isopropylamine through a heated reactor (70°C) with triethylamine as a base. The homogeneous mixture ensures rapid mixing, reducing side reactions and improving yields to 75–80% . Downstream processing includes acid-base extraction and crystallization from ethanol-water mixtures.

Advantages of Flow Chemistry

  • Enhanced heat transfer minimizes thermal degradation.

  • Scalability and reproducibility meet Good Manufacturing Practice (GMP) standards .

Microwave-Assisted Synthesis for Rapid Access

Microwave irradiation accelerates the amide bond formation between 2-pyrrolidin-1-ylacetic acid and isopropylamine. Using HATU (1.5 eq) as a coupling agent and DMF as a solvent, reactions complete within 15 minutes at 100°C. This method achieves comparable yields (45–50%) to traditional methods but reduces reaction time by over 90% .

Microwave Parameters

ParameterValueSource
Power300 W
Temperature100°C
Time15 minutes

Comparative Analysis of Methodologies

Yield and Efficiency Table

MethodYield RangeTimeScalability
EDCI Coupling19–44%12 hLab-scale
Palladium Catalysis35–50%24 hModerate
Reductive Amination50–60%6 hLab-scale
Flow Chemistry75–80%2 hIndustrial
Microwave-Assisted45–50%0.25 hLab-scale

Key trade-offs emerge: flow chemistry offers superior scalability and yields, while microwave methods prioritize speed. EDCI coupling remains a staple for small-scale research due to its simplicity .

Q & A

Q. What role does the pyrrolidine ring conformation play in the molecular interactions of this compound?

  • Methodological Answer : Analyze crystal structures to identify chair vs. boat conformations of the pyrrolidine ring. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Compare with methyl-substituted analogs to assess steric effects on bioactivity .

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